[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](cyclopropyl)methanone
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Overview
Description
4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoxadiazole ring, a sulfonyl group, a piperazine ring, and a cyclopropyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multiple steps, starting with the preparation of the benzoxadiazole ring. This can be achieved through the cyclization of o-nitroaniline derivatives with sulfur-containing reagents. The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the addition of the cyclopropyl group via cyclopropanation reactions. The final step involves the sulfonylation of the piperazine ring to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides. Reduction : Reduction reactions can target the benzoxadiazole ring, converting it to benzoxadiazoline derivatives. Substitution
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
Scientific Research Applications
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. Biology : It serves as a probe in biochemical assays to study enzyme activities and protein interactions. Medicine : The compound has potential therapeutic applications, including as an antimicrobial and anticancer agent, due to its ability to interact with biological targets. Industry : It is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoxadiazole ring can intercalate with DNA, inhibiting replication and transcription processes. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activities. The piperazine ring can interact with neurotransmitter receptors, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone: shares similarities with other benzoxadiazole derivatives, such as [N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide].
2-Fluorodeschloroketamine: is another compound with a similar structural motif, particularly in the presence of a heterocyclic ring system.
Uniqueness: : The uniqueness of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone lies in its combination of a benzoxadiazole ring with a sulfonyl group and a piperazine ring, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C14H16N4O4S |
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Molecular Weight |
336.37 g/mol |
IUPAC Name |
[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-cyclopropylmethanone |
InChI |
InChI=1S/C14H16N4O4S/c19-14(10-4-5-10)17-6-8-18(9-7-17)23(20,21)12-3-1-2-11-13(12)16-22-15-11/h1-3,10H,4-9H2 |
InChI Key |
PYQKREYWAPYALY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NON=C43 |
Origin of Product |
United States |
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